Conjugate Acid pKa Reduction by 3-Fluoro Substitution
The predicted pKa of the conjugate acid of tert-butyl 3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate is −3.44 ± 0.40, compared with −1.41 ± 0.20 for the unsubstituted N-Boc-tetrahydropyridine (CAS 85838-94-4) and −3.18 ± 0.40 for the 3-bromo analog (CAS 1415841-82-5) . The fluoro compound is the most acidic among the three, with the conjugate acid being approximately 100-fold weaker (ΔpKa ~2.0) than the unsubstituted parent .
| Evidence Dimension | Predicted pKa of conjugate acid (basicity indicator) |
|---|---|
| Target Compound Data | −3.44 ± 0.40 (predicted) |
| Comparator Or Baseline | Unsubstituted N-Boc-tetrahydropyridine (CAS 85838-94-4): −1.41 ± 0.20; 3-Bromo analog (CAS 1415841-82-5): −3.18 ± 0.40 |
| Quantified Difference | ΔpKa = 2.03 (vs. unsubstituted); ΔpKa = 0.26 (vs. 3-bromo) |
| Conditions | Predicted by ACD/Labs or similar computational pKa module; all values at 25 °C. |
Why This Matters
Lower basicity means the fluoro compound requires milder acidic conditions for Boc removal, enabling chemoselective deprotection in the presence of acid-sensitive functional groups.
